
6,8-Dibromo-2-hydroxyquinoline
Vue d'ensemble
Description
6,8-Dibromo-2-hydroxyquinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Synthesis Analysis
The synthesis of this compound involves bromination of 8-substituted quinolines . Mono bromination of 8-hydroxyquinoline gave a mixture of mono and dibromo derivatives . The synthesis process also involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis
The molecular structure of this compound incorporates the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The compound 5,7‐dibromo‐8‐hydroxyquinoline is the most hopeful anticancer against the HeLa, HT29, and C6 cell lines with IC 50 ranging from 3.7 to 16.3 µM .Applications De Recherche Scientifique
Metallosupramolecular Chemistry : 8-Hydroxyquinolines, including derivatives like 6,8-Dibromo-2-hydroxyquinoline, are versatile ligands in coordination chemistry. They are used to create new supramolecular sensors, emitting devices, or self-assembled aggregates due to their special properties (Albrecht, Fiege, & Osetska, 2008).
Therapeutic Applications in Alzheimer's Disease : Certain 8-hydroxyquinolines are proposed for treating Alzheimer's disease due to their ability to complex with transition metal ions. They act as metal chaperones, disaggregating amyloid plaques and inhibiting redox chemistry associated with the disease (Kenche et al., 2013).
Broad Spectrum of Biological Activities : Recent studies have shown significant biological activities of 8-hydroxyquinoline derivatives in various fields like anti-cancer, HIV treatment, and neurodegenerative disorders. Their metal chelation properties enhance their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Liposome-Water Partitioning Studies : Investigations into the interactions of copper and 8-hydroxyquinolines (including hydrophobic derivatives) have been conducted to understand their bioavailability and toxicity. These studies are crucial for the development of pesticides and pharmaceuticals (Kaiser & Escher, 2006).
Anticancer and Antimicrobial Effects : Compounds with the 8-hydroxyquinoline nucleus, like this compound, exhibit a wide range of biological activities, including antimicrobial and anticancer effects. Their versatility makes them attractive for developing drugs with high efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).
Fluorescent Chemosensors for Metal Ions : 8-Hydroxyquinoline derivatives act as fluorophoric ligands for various metal ions. This property is leveraged in the development of novel fluorescent chemosensors used in analytical chemistry, material chemistry, and medical science (Rohini, Paul, & Luxami, 2020).
Mécanisme D'action
Target of Action
6,8-Dibromo-2-hydroxyquinoline (DBHQ) is a derivative of 8-Hydroxyquinolines (8HQs), a family of metal-binding compounds . These compounds have been described as copper and zinc ionophores . The primary targets of DBHQ are likely to be similar, involving interactions with metal ions in the body, particularly copper and zinc .
Mode of Action
The mode of action of DBHQ involves its interaction with these metal ions. This suggests that DBHQ may act as a chelating agent, forming stable complexes with metal ions which can then be transported across cell membranes .
Biochemical Pathways
The biochemical pathways affected by DBHQ are likely related to those involving copper and zinc homeostasis. For instance, in the case of other 8HQs, treatment with copper in the presence of these compounds resulted in copper accumulation in the nuclei . This could potentially affect various biochemical pathways, including those involved in gene expression and DNA repair.
Pharmacokinetics
It’s known that 8hqs can cross the cell membrane , suggesting that DBHQ may also have good cell permeability
Result of Action
The result of DBHQ’s action is likely to be changes in cellular metal ion concentrations, particularly of copper and zinc. This can have various effects at the molecular and cellular level. For example, other 8HQs have been found to cause cytotoxicity when co-treated with Cu (II), resulting in significantly increased intracellular copper and significant cytotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBHQ. For example, the pH of the environment can affect the chelation and ionophore properties of 8HQs . Additionally, the presence of other metal ions could potentially compete with copper and zinc for binding to DBHQ, influencing its efficacy .
Safety and Hazards
Orientations Futures
Compounds containing the 8-hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, there is a need for further exploration and exploitation of this privileged structure for therapeutic applications .
Analyse Biochimique
Biochemical Properties
It is known that 8-hydroxyquinoline derivatives, which include 6,8-Dibromo-2-hydroxyquinoline, have shown potential efficacy through different mechanisms of action such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell metastasis disruption .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, a novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to cause extensive cytoplasmic vacuoles derived from the endoplasmic reticulum (ER) and mitochondria in MCF7 and MDA-MB-231 breast cancer cells .
Molecular Mechanism
The molecular mechanism of this compound is not yet fully elucidated. Studies on similar compounds suggest that they may exert their effects at the molecular level through various mechanisms. For example, HQ-11 was found to cause ER stress, evidenced by the increase of glucose-regulated protein 78, C/EBP homologous protein, and polyubiquitinated proteins .
Temporal Effects in Laboratory Settings
It is known that 8-hydroxyquinoline derivatives can have significant long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that 8-hydroxyquinoline derivatives can have significant effects in animal models .
Metabolic Pathways
It is known that 8-hydroxyquinoline derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that 8-hydroxyquinoline derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that 8-hydroxyquinoline derivatives can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
6,8-dibromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPRYSWMJUIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694560 | |
| Record name | 6,8-Dibromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116632-34-9 | |
| Record name | 6,8-Dibromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



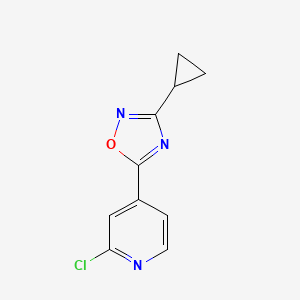
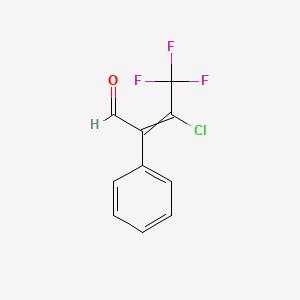

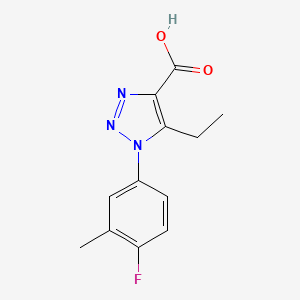

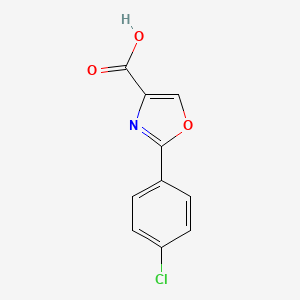


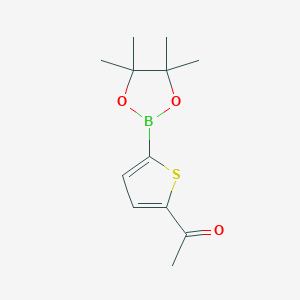
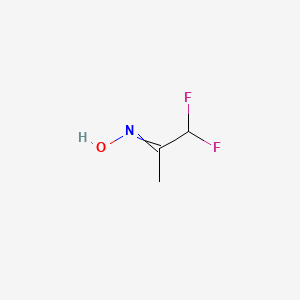

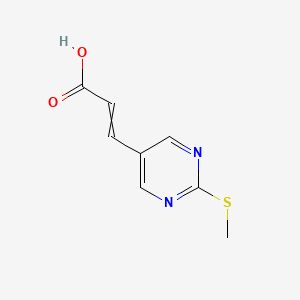
![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)
![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)